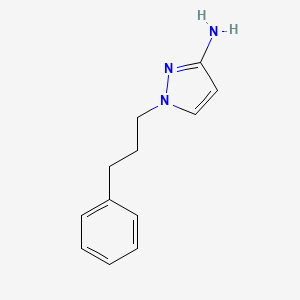

1-(3-苯基丙基)-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for each step of the synthesis .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction .Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .科学研究应用

杂环化合物的合成

1-(3-苯基丙基)-1H-吡唑-3-胺及其相关化合物的一个重要应用是在合成新型杂环化合物,这在药物化学中至关重要。例如,Yu 等人(2013 年)开发了一种高效的一锅法、三组分合成基于 1H-吡唑-5(4H)-酮的杂环酮烯胺类库。该方法高效、环境友好,适用于大规模合成,使这些化合物成为药物发现的有希望的候选物 (Yu 等人,2013 年)。

无催化剂合成

Rahmati 和 Khalesi(2012 年)的研究描述了在水中无催化剂合成稠合的吡啶并[2,3-d]嘧啶和吡唑并[3,4-b]吡啶,展示了这些化合物在无需外部催化剂的情况下创建复杂分子结构的多功能性。该方法强调了使用水作为溶剂的环保和工艺优势,并简化了合成过程 (Rahmati 和 Khalesi,2012 年)。

抗菌活性

吡唑衍生物的抗菌活性一直是人们关注的课题。Farghaly 和 El-Kashef(2005 年)合成了吡唑和吡唑并[4,3-e]吡咯并[1,2-a]吡嗪,发现几种衍生物表现出抗菌和抗真菌活性。该研究强调了这些化合物在开发新型抗菌剂中的潜力 (Farghaly 和 El-Kashef,2005 年)。

理论和实验研究

Shukla 等人(2015 年)对 3-苯基-1-甲苯磺酰基-1H-吡唑并[3,4-d]嘧啶-4-胺(一种与 1-(3-苯基丙基)-1H-吡唑-3-胺相关的化合物)进行了电子结构计算和振动分配。他们通过 Hartree Fock 和密度泛函理论方法获得的发现,提供了对这些分子内化学反应性和电荷转移机制的见解,有助于我们了解其潜在应用 (Shukla 等人,2015 年)。

绿色化学应用

Noruzian 等人(2019 年)展示了一种绿色、无催化剂的一锅法、四组分反应在水中合成 1H-呋喃并[2,3-c]吡唑-4-胺。这项工作突出了化学研究界向更环保的合成方法迈进,使用水作为溶剂,避免额外的催化剂或苛刻的条件 (Noruzian 等人,2019 年)。

作用机制

Target of Action

Related compounds such as 3-phenylpropylamine have been shown to interact with enzymes like trypsin-1 and trypsin-2 .

Biochemical Pathways

For instance, a derivative of harmine, 1-(4-methoxystyryl)-2-benzyl-9-(3-phenylpropyl)-β-carbolinium bromide, has been found to induce apoptosis in colorectal cancer cells by inhibiting the PI3K/Akt signaling pathway and promoting the accumulation of reactive oxygen species (ROS) .

Result of Action

For example, the Sigma-1 receptor agonist SA4503, which contains a 3-phenylpropyl group, has been found to inhibit oxidative stress-induced neuronal death by downregulating the MAPK/ERK pathway .

安全和危害

未来方向

属性

IUPAC Name |

1-(3-phenylpropyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-12-8-10-15(14-12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCPJYPZMFQVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)

![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)